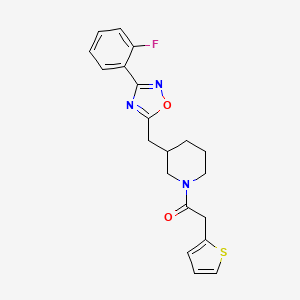

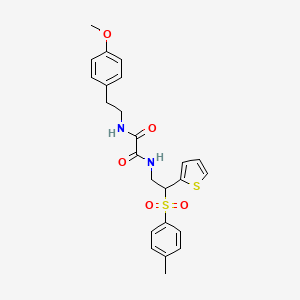

![molecular formula C8H6ClIN2 B2611397 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine CAS No. 1788054-66-9](/img/structure/B2611397.png)

4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine is a chemical compound . It is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been described in several studies . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine can be complex and varied. For instance, it can be used in the manufacture of Tofacitinib citrate . The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry . The mass spectrum can provide information about the molecular weight of the compound .Applications De Recherche Scientifique

Synthesis of Janus Kinase (JAK) Inhibitors

4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine: serves as a key building block in the synthesis of JAK inhibitors . These inhibitors play a crucial role in the JAK-STAT signaling pathway, which is essential for cell division, death, and tumor formation processes. By inhibiting this pathway, JAK inhibitors have therapeutic applications in treating various cancers and inflammatory diseases such as rheumatoid arthritis, psoriasis, and dermatitis.

Development of Antitubercular Agents

The compound’s structural similarity to purine makes it a candidate for the synthesis of antitubercular agents . Tubercidin, toyocamycin, and sangivamycin are examples of antibiotics with a pyrrolo[2,3-d]pyrimidine scaffold, indicating the potential of 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine in developing new antitubercular drugs.

Antihepatitis C Virus (HCV) Activity

Derivatives of pyrrolo[2,3-d]pyrimidine, which can be synthesized using 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine , have shown activity against the hepatitis C virus . This opens up avenues for the development of new anti-HCV medications.

Anticancer Research

The compound’s derivatives have been reported to exhibit anticancer properties . This is particularly significant in the search for novel chemotherapeutic agents that can be used to target various forms of cancer.

Anti-Inflammatory Applications

Due to its role in synthesizing compounds with anti-inflammatory properties, 4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine could be instrumental in creating new medications for treating chronic inflammatory conditions .

Synthesis of Kinase Inhibitors

Apart from JAK inhibitors, the compound is also useful in synthesizing inhibitors of other kinases like Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1, which are involved in various cellular processes and diseases .

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-2-iodo-7-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2/c1-12-3-2-6(9)5-4-7(10)11-8(5)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARBWCUJUPXCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C1=NC(=C2)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

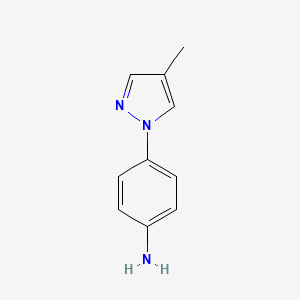

![5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2611318.png)

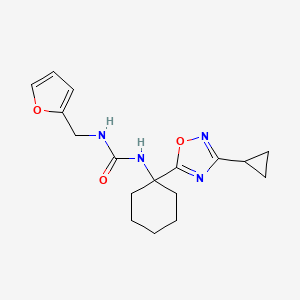

![Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2611319.png)

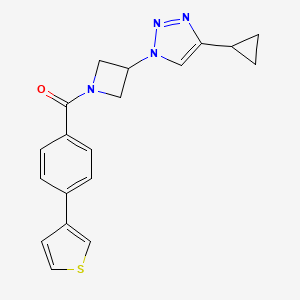

![Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611323.png)

![1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2611327.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611335.png)

![9-chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2611337.png)